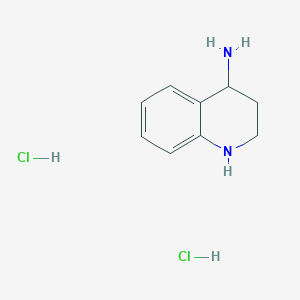

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHRXWSSWSQEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695771 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7578-79-2 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization-Based Synthesis

A common synthetic route involves the cyclization of a 2-aminobenzylamine derivative with an aldehyde or ketone to form the tetrahydroquinoline ring. This reaction can be acid-catalyzed, often using hydrochloric acid or other mineral acids, which also facilitates the formation of the dihydrochloride salt in situ.

Reaction Conditions: Typical conditions include refluxing the precursor in an aqueous or alcoholic acidic medium for several hours.

Yield and Purity: Optimized conditions yield the target compound with high purity, often exceeding 90% after purification.

Reductive Amination Route

Another approach involves the reductive amination of 1,2,3,4-tetrahydroquinoline derivatives:

Step 1: The tetrahydroquinoline intermediate is reacted with an amine source (e.g., ammonia or ammonium salts) and an aldehyde or ketone to form an imine intermediate.

Step 2: The imine is reduced using selective reducing agents such as sodium triacetoxyborohydride or sodium borohydride under mild acidic conditions.

Step 3: The resulting amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method allows for fine control over the amine substitution and stereochemistry.

Catalytic Hydrogenation

In some protocols, catalytic hydrogenation of quinoline or quinoline derivatives is employed to reduce the aromatic ring partially to the tetrahydroquinoline stage, followed by amination and salt formation.

Catalysts: Common catalysts include palladium on carbon (Pd/C) or platinum catalysts.

Conditions: Hydrogen pressure and temperature are carefully controlled to avoid over-reduction.

Purification and Characterization

Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by chromatographic techniques such as silica gel chromatography using dichloromethane/methanol solvent systems.

Characterization: Analytical methods include proton nuclear magnetic resonance (1H NMR) spectroscopy to confirm structural integrity, electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment.

Data Summary Table

| Preparation Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Cyclization | Acid-catalyzed reflux in aqueous/alcoholic medium | Formation of tetrahydroquinoline ring; yields >90% |

| Reductive Amination | Sodium triacetoxyborohydride in CH2Cl2, mild acid | Selective amine introduction; yields 89–98% |

| Catalytic Hydrogenation | Pd/C catalyst under H2, controlled temp/pressure | Partial ring reduction; precursor for amination |

| Salt Formation | Treatment with HCl | Formation of dihydrochloride salt; improves stability |

| Purification | Recrystallization or silica gel chromatography | High purity (>95%) achieved |

| Characterization Techniques | 1H NMR, ESI-MS, HPLC | Confirm structure, molecular weight, and purity |

Research Findings and Optimization

Reaction Optimization: Stoichiometric ratios, temperature control, and solvent polarity significantly affect yield and purity. For example, using 1.2 equivalents of methylamine and controlling temperature at room temperature or mild reflux optimizes reductive amination yields.

Catalytic Improvements: Palladium-catalyzed cross-coupling reactions have been explored to improve C–N bond formation efficiency, achieving moderate yields (~52%) in related tetrahydroquinoline derivatives.

Purification Enhancements: Sequential chromatography combined with recrystallization and ion-exchange resin treatment effectively removes unreacted starting materials and by-products.

Stability Considerations: The dihydrochloride salt form is hygroscopic; thus, storage under inert atmosphere at 2–8°C in light-protected containers is recommended to maintain compound integrity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research has shown that derivatives of tetrahydroquinoline compounds exhibit significant potential as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. For instance, a study identified a tetrahydroquinoline derivative that demonstrated potent inhibition of nNOS and effectively reversed thermal hyperalgesia in rat models of neuropathic pain . This suggests that 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride could be explored further for its analgesic properties.

Antimicrobial Activity

Tetrahydroquinoline derivatives have been evaluated for their antimicrobial properties against various pathogens. A review highlighted the efficacy of these compounds against infective pathogens such as bacteria and fungi . The structural diversity of tetrahydroquinolines allows for modifications that can enhance their antimicrobial activity.

Anticancer Properties

Studies have also investigated the anticancer potential of tetrahydroquinoline derivatives. Certain compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with cell cycle progression and modulation of apoptosis-related pathways .

Case Studies and Research Findings

Synthetic Approaches

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Tetrahydroquinoline Core : Utilizing various reagents to achieve cyclization.

- Functionalization : Introducing amine groups to enhance biological activity.

- Salt Formation : Converting to the dihydrochloride salt for improved solubility.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 7578-79-2

- Molecular Formula : C₉H₁₄Cl₂N₂

- Molecular Weight : 221.13 g/mol

- Structure: A tetrahydroquinoline core with an amine group at the 4-position, stabilized as a dihydrochloride salt.

Physicochemical Properties :

- Solubility : Enhanced water solubility due to the dihydrochloride salt form compared to free bases.

- Storage : Requires inert atmosphere and room temperature for stability .

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (S)-1,2,3,4-Tetrahydroquinolin-4-amine Dihydrochloride

- CAS No.: 1335819-82-3 (free base); dihydrochloride form has 7 suppliers .

- Key Differences :

- Stereochemistry : The (S)-enantiomer may exhibit distinct biological activity due to chiral recognition in targets.

- Applications : Used in asymmetric synthesis and as a chiral building block in pharmaceuticals.

- Availability : Higher commercial availability (7 suppliers) compared to other derivatives .

Functionalized Derivatives: Benzothiazole- and Thiazole-Modified Tetrahydroquinolines

- Example Compound: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in Patent) .

- Key Differences :

- Functional Groups : Benzothiazole and thiazole moieties enhance π-π stacking and hydrogen bonding, improving target affinity.

- Pharmacological Activity : Patent data (Tables 1–5) indicates potent inhibition of kinases or receptors, outperforming the parent amine in efficacy .

- Synthesis Complexity : Multi-step synthesis involving acyl chloride intermediates (similar to ’s procedure) increases production costs .

Isoquinoline Analog: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine

- CAS No.: 1306603-61-1

- Key Differences: Core Structure: Isoquinoline vs. tetrahydroquinoline alters ring conformation and electronic properties. Substituents: Methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration. Applications: Potential use in CNS-targeted therapies due to structural resemblance to neurotransmitters .

Simpler Homolog: 6-Methyl-1,2,3,4-tetrahydroquinoline

- CAS No.: 91-61-2

- Molecular Formula : C₁₀H₁₃N

- Molecular Weight : 147.22 g/mol

- Key Differences: Lacks Amine Group: Reduced polarity and solubility compared to the dihydrochloride salt. Methyl Substituent: Enhances hydrophobicity, favoring membrane permeability but limiting aqueous solubility. Safety: No explicit hazard data reported, suggesting milder toxicity than the dihydrochloride salt .

Deuterated and Isotope-Labeled Analogs

- Example : 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d₄-amine hydrochloride (CAS 203633-19-6) .

- Key Differences :

Comparative Data Table

| Compound | CAS No. | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| Target Compound | 7578-79-2 | 221.13 | Dihydrochloride salt, high solubility | Intermediate, chiral synthesis |

| (S)-Enantiomer Dihydrochloride | N/A | ~221.13 | Chiral specificity, 7 suppliers | Asymmetric catalysis, drug development |

| Benzothiazole Derivative (Example 1) | N/A | ~400 (est.) | Enhanced kinase inhibition | Oncology, inflammation |

| 6,7-Dimethoxy-tetrahydroisoquinoline | 1306603-61-1 | ~220 (est.) | Lipophilic, CNS-targeted | Neuropharmacology |

| 6-Methyl-tetrahydroquinoline | 91-61-2 | 147.22 | Hydrophobic, free base | Industrial synthesis, fragrances |

| Deuterated Analog | 203633-19-6 | 193.66 | Isotope-labeled, metabolic stability | Pharmacokinetic studies |

Biologische Aktivität

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride (THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHClN

- Molecular Weight: Approximately 195.10 g/mol

- Stereochemistry: The compound exists in a specific stereochemical configuration that influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, leading to several pharmacological effects:

- Opioid Receptor Interaction: Research indicates that THQ derivatives can act as mixed-efficacy agonists at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), which may provide analgesic effects while reducing side effects associated with traditional opioids .

- Serotonin and Dopamine Reuptake Inhibition: Some studies have demonstrated that THQ compounds can inhibit the reuptake of serotonin and dopamine, suggesting potential applications in treating mood disorders .

- Antimicrobial Activity: Preliminary investigations have shown that THQ exhibits antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent.

Antinociceptive Effects

Case studies have highlighted the antinociceptive properties of THQ. For instance:

- A study demonstrated that specific THQ analogs produced significant pain relief in animal models at doses as low as 10 mg/kg. The efficacy was attributed to their balanced affinity for MOR and DOR .

Anticancer Properties

Research has also explored the anticancer potential of THQ:

- Compounds derived from tetrahydroquinoline structures have been shown to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer models. These effects are believed to stem from the compounds' ability to induce apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective properties of THQ are under investigation:

- Studies suggest that THQ may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| THQ | Antinociceptive, Anticancer | Opioid receptor modulation |

| Quinoline | Antimicrobial | Direct pathogen inhibition |

| Isoquinoline | Neuroprotective | Antioxidant properties |

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of THQ derivatives:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via reductive amination or hydrogenation of quinoline derivatives. For example, Scheme 4a () outlines a two-step process: (i) reduction of a precursor using LiAlH₄ in THF at room temperature, followed by (ii) hydrochlorination with SOCl₂ in CHCl₃. Yield optimization requires strict control of reaction time (≤24 hrs for LiAlH₄) and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) to ensure complete salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the absence of residual solvents (e.g., THF) and verify the tetrahydroquinoline backbone (e.g., δ 1.5–2.5 ppm for methylene protons adjacent to the amine) .

- FT-IR : Detect NH₂ stretches (~3300 cm⁻¹) and HCl salt formation (broad O–H/N–H bands at 2500–3000 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and rule out side products like over-reduced or dimerized species .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Refer to safety data for structurally similar tetrahydroquinolines (e.g., CAS 635-46-1, ):

- Avoid skin/eye contact (use nitrile gloves, goggles).

- Work under fume hoods due to potential HCl vapor release during salt dissociation.

- Store in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from stereochemical variations or solvent artifacts. For example:

- NMR discrepancies : Use deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange interference. Compare experimental shifts with DFT-calculated spectra for stereoisomers .

- Mass spectrometry anomalies : Employ high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., ³⁵Cl/³⁷Cl) and unexpected adducts (e.g., Na⁺ or K⁺) .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stability is pH-dependent due to the amine-HCl equilibrium:

- Buffered solutions : Use phosphate buffer (pH 6.5–7.0) to minimize hydrolysis.

- Lyophilization : Prepare stock solutions in water, lyophilize, and store at -20°C to prevent degradation.

- UV-Vis monitoring : Track absorbance at 270 nm (quinoline π→π* transitions) to detect decomposition .

Q. How can computational modeling guide the design of novel tetrahydroquinoline derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). Focus on the amine group’s electrostatic interactions with catalytic residues .

- QSAR modeling : Corolate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.